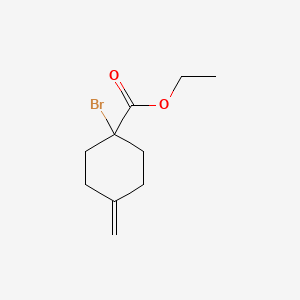
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate is an organic compound with the molecular formula C10H15BrO2. It is a derivative of cyclohexane, featuring a bromine atom and an ethyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate typically involves the bromination of ethyl 4-methylidenecyclohexane-1-carboxylate. This can be achieved through the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the methylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation can be performed using oxidizing agents such as potassium permanganate (KMnO4) to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents such as ethanol (EtOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of ethyl 4-methylidenecyclohexane-1-carboxylate derivatives with different functional groups.
Reduction: Formation of ethyl 4-methylidenecyclohexane-1-carbinol.
Oxidation: Formation of ethyl 4-methylidenecyclohexane-1-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The compound’s methylidene group can undergo addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate can be compared with similar compounds such as:
Ethyl 4-methylidenecyclohexane-1-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 1-chloro-4-methylidenecyclohexane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Ethyl 1-iodo-4-methylidenecyclohexane-1-carboxylate: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H15BrO2 |
|---|---|
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO2/c1-3-13-9(12)10(11)6-4-8(2)5-7-10/h2-7H2,1H3 |
Clé InChI |
IZXOWSTYNLVEBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC(=C)CC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
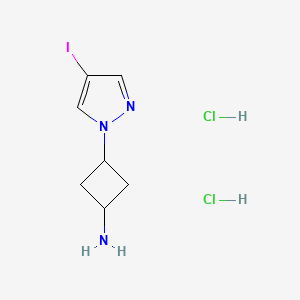
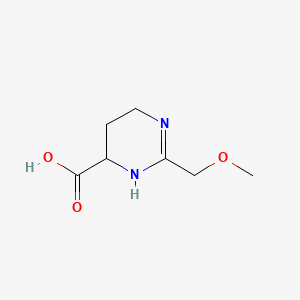

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
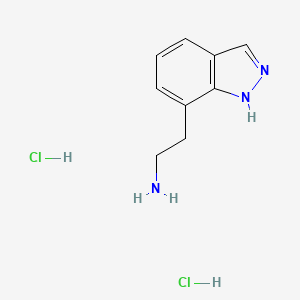
![{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13454714.png)
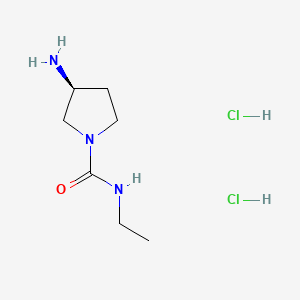
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
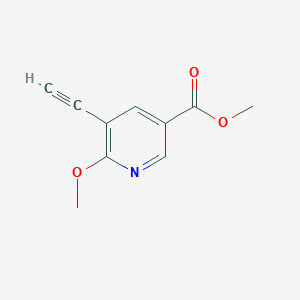
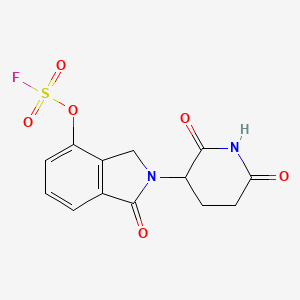
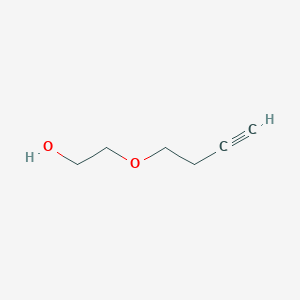
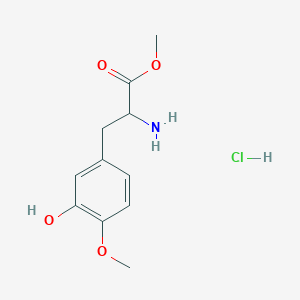
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
